molecular formula C21H21N3O2S2 B2568466 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide CAS No. 477556-00-6

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide

Cat. No. B2568466
CAS RN: 477556-00-6
M. Wt: 411.54
InChI Key: OQDVLTCTXIONBK-UHFFFAOYSA-N
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Description

The compound “N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide” belongs to a class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The benzothiazole ring system is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom . The specific orientations of these atoms in the ring can affect the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of benzothiazoles can vary depending on the substituents attached to the ring system. Changes in the functional group at the 2nd position can significantly alter the biological activity of the compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. They generally have good stability and resistance to reactivity with electrophiles .

Scientific Research Applications

Novel 4-thiazolidinone Derivatives

A series of 4-thiazolidinone derivatives, including structures similar to N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide, were synthesized and evaluated for their anticonvulsant activities. These compounds were designed to target benzodiazepine receptors, with some showing considerable anticonvulsant activity in tests. The study highlights the potential of these derivatives in developing new anticonvulsant agents (Faizi et al., 2017).

Kinesin Spindle Protein Inhibitors

Another study identified a series of kinesin spindle protein (KSP) inhibitors, where compounds similar to the chemical were evaluated for their anticancer potential. The selected compound demonstrated the ability to arrest cancer cells in mitosis, leading to cellular death, highlighting its potential as an anticancer agent (Theoclitou et al., 2011).

Thiazolide-induced Apoptosis

Research on thiazolides, including compounds structurally related to N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide, showed their ability to induce apoptosis in colorectal tumor cells. This indicates a different molecular target in cancer cells compared to intestinal pathogens, suggesting thiazolides' potential in cancer therapy (Brockmann et al., 2014).

Anticancer Activity of 4-Thiazolidinones

A study on 4-thiazolidinones with a benzothiazole moiety, similar to the compound , showed significant in vitro anticancer activity. This research provides insights into the potential therapeutic applications of these compounds against various cancer cell lines, emphasizing the importance of the benzothiazole structure in antitumor activity (Havrylyuk et al., 2010).

Safety And Hazards

The safety and hazards associated with benzothiazoles can vary depending on their specific structure. Some benzothiazoles have been found to be toxic, while others have been used safely in medical applications .

Future Directions

Benzothiazoles continue to be an area of active research due to their wide range of biological activities and potential for therapeutic applications . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new benzothiazole-based drugs .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-3-4-5-12-26-15-8-6-14(7-9-15)20(25)24-21-23-16-10-11-17-18(19(16)28-21)22-13(2)27-17/h6-11H,3-5,12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDVLTCTXIONBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide

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